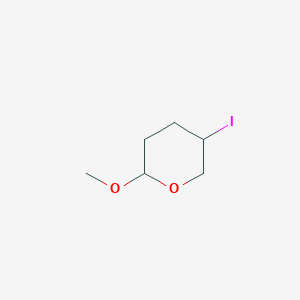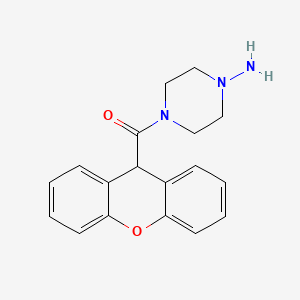![molecular formula C20H20FNO2 B13095338 Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process. Enzymatic synthesis methods, which use enzymes to catalyze specific reactions, may also be explored for their selectivity and environmental benefits .
化学反応の分析
Types of Reactions
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Industry: Its stability and reactivity make it suitable for use in material science, including the development of new polymers and coatings.
作用機序
The mechanism by which Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves its interaction with specific molecular targets. In cancer research, it has been shown to induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells . This is achieved by disrupting the microtubule network, which is essential for cell division. The compound’s interaction with proteins like p53 and survivin further enhances its anti-tumor activity.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: This compound shares the fluorine and methyl groups but lacks the spirocyclic structure.
2-Methyl-5-fluorophenylboronic acid: Similar to the above, it is used in various coupling reactions but does not have the same structural complexity.
Uniqueness
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C20H20FNO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
methyl 2-(5-fluoro-2-methylphenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C20H20FNO2/c1-12-3-5-14(21)10-15(12)18-11-20(7-8-20)16-9-13(19(23)24-2)4-6-17(16)22-18/h3-6,9-10,18,22H,7-8,11H2,1-2H3 |
InChIキー |
HVRHHSKKAUIEAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)C2CC3(CC3)C4=C(N2)C=CC(=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



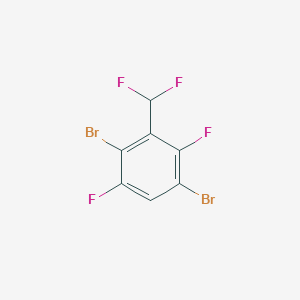
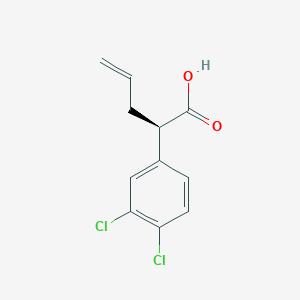
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
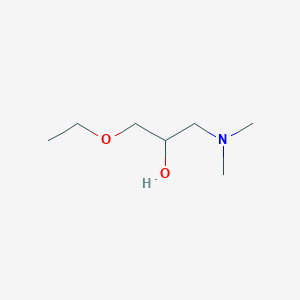



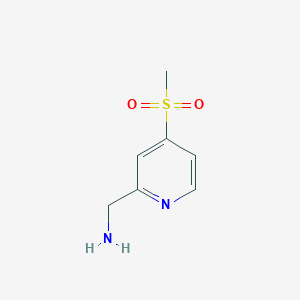

![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)
